![molecular formula C16H29N B12631614 N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine
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Overview
Description
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine is an organic compound with the molecular formula C16H29N This compound features a cyclohexanamine group attached to a trimethylcyclohexenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable precursor containing the trimethylcyclohexenylmethyl group. One common method involves the use of β-ionone as a starting material. β-ionone is first converted to a suitable intermediate, which is then reacted with cyclohexanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A precursor in the synthesis of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine.
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)-but-3-en-2-one: Another compound with a similar structural motif.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Biological Activity
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine is a compound that has garnered interest in various fields due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane framework and the presence of a trimethyl group. The molecular formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N |
Molecular Weight | 191.30 g/mol |
CAS Number | 449203-70-7 |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study published in Phytochemical Compounds identified several compounds with antimicrobial properties. Although specific data on this compound is limited, it is hypothesized that its structural analogs may exhibit similar effects due to the presence of cyclic amine groups which are known for their antimicrobial properties .
Neuroprotective Effects
Research into related compounds suggests potential neuroprotective benefits. For instance, cyclohexylamines have been studied for their ability to modulate neurotransmitter systems. This modulation could imply that this compound may influence cognitive functions or provide neuroprotection against degenerative diseases .
Case Studies
- Case Study on Antimicrobial Properties : In a comparative study examining various cyclic amines, it was found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria. The study utilized agar diffusion methods to assess efficacy .
- Neuroprotective Mechanism Exploration : A research project investigated the neuroprotective mechanisms of cyclohexane derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects .
Properties
Molecular Formula |
C16H29N |
---|---|
Molecular Weight |
235.41 g/mol |
IUPAC Name |
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H29N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h9,13-17H,4-8,10-11H2,1-3H3 |
InChI Key |
SCIDAAFYEQBFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1CNC2CCCCC2)C)C |
Origin of Product |
United States |
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